molecular formula C9H6F2N2O B13597013 5-(2,5-Difluorophenyl)isoxazol-3-amine

5-(2,5-Difluorophenyl)isoxazol-3-amine

Cat. No.: B13597013
M. Wt: 196.15 g/mol
InChI Key: DTQSTEVYBWUQJH-UHFFFAOYSA-N
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Description

5-(2,5-Difluorophenyl)isoxazol-3-amine is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Difluorophenyl)isoxazol-3-amine typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of 2,5-difluorobenzonitrile with hydroxylamine to form the corresponding oxime, which is then treated with a base to generate the nitrile oxide. This intermediate undergoes a cycloaddition reaction with an alkyne to form the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper(I) or ruthenium(II) may be employed to facilitate the cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Difluorophenyl)isoxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoxazole oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

5-(2,5-Difluorophenyl)isoxazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,5-Difluorophenyl)isoxazol-3-amine involves its interaction with specific molecular targets. The fluorine atoms on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,5-Difluorophenyl)isoxazol-3-amine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C9H6F2N2O

Molecular Weight

196.15 g/mol

IUPAC Name

5-(2,5-difluorophenyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C9H6F2N2O/c10-5-1-2-7(11)6(3-5)8-4-9(12)13-14-8/h1-4H,(H2,12,13)

InChI Key

DTQSTEVYBWUQJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=NO2)N)F

Origin of Product

United States

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